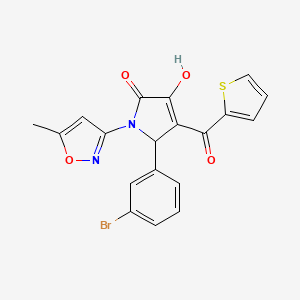
5-(3-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C19H13BrN2O4S and its molecular weight is 445.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(3-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C19H13BrN2O4S and a molecular weight of 445.29 g/mol. The structural components include a bromophenyl group, a hydroxy group, an isoxazole moiety, and a thiophene carbonyl group, which collectively contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds exhibit notable antimicrobial properties. A study evaluating various isoxazole-substituted acetamides demonstrated good activity against both bacterial and fungal strains, suggesting that similar derivatives may enhance the efficacy of this compound .
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Bacterial Strain | Fungal Strain | Activity Level |
|---|---|---|---|
| 5b | E. coli | C. albicans | Good |
| 5d | S. aureus | A. niger | Excellent |
| 5f | P. aeruginosa | F. oxysporum | Moderate |
Anti-inflammatory Potential
The compound's structure suggests it may have anti-inflammatory properties, similar to other pyrrole derivatives which have been shown to inhibit inflammatory cytokines in vitro . The presence of the thiophene ring may also contribute to this activity due to its known effects on inflammatory pathways.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets involved in the inflammatory response and microbial resistance mechanisms.
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several derivatives based on the isoxazole framework and evaluated their antimicrobial activity against various pathogens. The results indicated that modifications to the isoxazole ring significantly impacted the efficacy against resistant strains . This suggests that further modification of this compound could yield compounds with enhanced antimicrobial properties.
Case Study 2: In Vivo Anti-inflammatory Effects
In vivo studies on related pyrrole compounds have shown promising results in reducing inflammation markers in animal models . This indicates potential for similar outcomes with the compound , warranting further exploration into its therapeutic applications.
Propiedades
IUPAC Name |
2-(3-bromophenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O4S/c1-10-8-14(21-26-10)22-16(11-4-2-5-12(20)9-11)15(18(24)19(22)25)17(23)13-6-3-7-27-13/h2-9,16,24H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDOHHNUURSUIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














